![molecular formula C26H29N3O2S B2586627 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 851937-26-3](/img/structure/B2586627.png)
3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
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Description
3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C26H29N3O2S and its molecular weight is 447.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
A research study discussed the synthesis and structural analysis of compounds related to 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea. Specifically, the study synthesized new hetarylethenes exhibiting photochromic properties in solutions. The molecular and crystal structure of a related compound, 3-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-4-[(E)-prop-1-enyl]furan-2,5-dione, was determined using X-ray diffraction. The compounds demonstrated initial and photoinduced forms characterized by thermal stability. Notably, the open-ring isomers of furandiones showed fluorescence with quantum yields up to 0.1 (Makarova et al., 2011).
Photochromic and Fluorescent Properties
Another study focused on the synthesis and photochromic properties of new nonsymmetric dihetarylethenes, including indole and thiophene derivatives. These compounds exhibit enhanced fluorescence and photocyclization efficiencies of noncyclic isomers compared to benzoindole derivatives. The absence of benzoannulation in the indole moiety contributes to these properties (Makarova et al., 2011).
Therapeutic Potential and EGFR Targeting
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized, focusing on developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of these compounds were evaluated against various cancer cell lines, and some demonstrated potent anticancer activities. One specific compound exhibited the most potent anticancer activity, and its binding interaction with EGFR was explored through molecular docking. This indicates the potential of these indole scaffolds in investigating new anticancer agents for targeting EGFR (Lan et al., 2017).
Pharmacological and Anti-inflammatory Properties
Anti-inflammatory and Antioxidative Effects
A study derived novel furanyl compounds from red seaweed, Gracilaria opuntia. These compounds were assessed for anti-inflammatory and antioxidative effects in various in vitro models. One of the compounds exhibited potential anti-inflammatory properties comparable to synthetic non-steroidal anti-inflammatory drugs. Furthermore, the antioxidative properties of these compounds were found to be significantly greater than those exhibited by synthetic antioxidants. The isolated compounds also showed significant anti-diabetic properties, indicating their potential for various therapeutic applications (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c1-17-7-5-9-24(18(17)2)28-26(32)29(16-21-8-6-14-31-21)13-12-22-19(3)27-25-11-10-20(30-4)15-23(22)25/h5-11,14-15,27H,12-13,16H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVOFMHCLOMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea |
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